N-(2-fluorobenzyl)ethanamine
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Overview
Description
“N-(2-fluorobenzyl)ethanamine” is a chemical compound with the molecular formula C9H12FN . It is structurally similar to ammonia, but one of the hydrogen atoms in ammonia has been replaced by a hydrocarbon group .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been studied in the context of new psychoactive substances . The metabolic characteristics of a related compound, 25B-NBF, were investigated in human hepatocytes and human cDNA-expressed cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes .Molecular Structure Analysis
The molecular structure of “this compound” consists of a fluorobenzyl group attached to an ethanamine . The presence of the fluorine atom in the benzyl group may influence the compound’s reactivity and interactions with biological targets.Chemical Reactions Analysis
“this compound” and its derivatives undergo various metabolic reactions, including hydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation . These reactions are catalyzed by various enzymes, including CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4, and UGT2B7 .Scientific Research Applications
Metabolism and Identification in Human Hepatocytes
N-(2-fluorobenzyl)ethanamine, part of the compound 25B-NBF (2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine), has been investigated for its metabolism and identification in human hepatocytes using liquid chromatography–mass spectrometry. This research is pivotal for understanding the metabolic pathways and elimination properties of 25B-NBF, contributing to its screening for abuse. The study identified extensive metabolism into 33 metabolites through various pathways such as hydroxylation, O-demethylation, and glucuronidation, among others, highlighting the complex biotransformation processes in the human body (Ju-Hyun Kim et al., 2019).
Novel Mercury Sensor
Another application involves the creation of a novel sensor for the selective optical detection of mercury (Hg^2+). A macromolecule based on 2-[3-(2-aminoethylthio)propylthio]ethanamine covalently bound to two 7-nitrobenzo-2-oxa-1,3-diazolyl moieties was prepared. This sensor demonstrates how derivatives of this compound can be utilized in environmental monitoring, showcasing its potential in detecting hazardous materials with high selectivity and sensitivity (N. Wanichacheva et al., 2009).
Analytical Characterization of Hallucinogenic Derivatives
Research also extends to the analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, providing insights into the chemical properties and potential physiological effects of these substances. This work is crucial for forensic analysis and understanding the pharmacological impact of new psychoactive substances on human health (D. Zuba & Karolina Sekuła, 2013).
Synthesis of Fluoroamines via Chiral Cyclic Sulfamidates
The synthesis of N-benzyl [1,2,3]-oxathiazolidine 2,2-dioxides from β-amino alcohols and their conversion to N-benzyl fluoroamines through fluorination reactions highlights the role of this compound in synthetic chemistry. Such research contributes to the development of new methodologies in organic synthesis, offering pathways to obtain fluoroamines with potential applications in medicinal chemistry and material science (J. Posakony & T. Tewson, 2002).
Mechanism of Action
Target of Action
N-(2-fluorobenzyl)ethanamine is a potent agonist of the 5-hydroxytryptamine receptor , also known as the serotonin receptor . This receptor plays a crucial role in transmitting serotonin signals, which are involved in regulating mood, appetite, and sleep, among other functions.
Mode of Action
As an agonist, this compound binds to the serotonin receptor, mimicking the action of serotonin. This binding triggers a series of events within the cell, leading to the activation of the receptor and the initiation of a cellular response .
Biochemical Pathways
serotonergic system . This system is involved in numerous physiological processes, including the regulation of mood, appetite, and sleep .
Pharmacokinetics
Research suggests that it is extensively metabolized in human hepatocytes into various metabolites via hydroxylation, o-demethylation, bis-o-demethylation, n-debenzylation, glucuronidation, sulfation, and acetylation . The metabolism of this compound is catalyzed by several enzymes, including CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4, and UGT2B7 .
Result of Action
As a potent agonist of the serotonin receptor, it likely induces cellular responses similar to those triggered by serotonin, potentially influencing mood, appetite, and sleep .
Future Directions
Biochemical Analysis
Biochemical Properties
N-(2-fluorobenzyl)ethanamine interacts with various enzymes, proteins, and other biomolecules. The metabolism of this compound is catalyzed by CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4, and UGT2B7 enzymes . These interactions are crucial for its biochemical reactions.
Cellular Effects
As a potent agonist of the 5-hydroxytryptamine receptor, it is likely to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is extensively metabolized into 33 metabolites via hydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation after incubation with pooled human hepatocytes
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors such as CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4, and UGT2B7
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6,11H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWPBFIYUCYSHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64567-25-5 |
Source
|
Record name | ethyl[(2-fluorophenyl)methyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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